molecular formula C19H17FN4O4 B4329997 1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4329997
M. Wt: 384.4 g/mol
InChI Key: CWPJOMWQFDGVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxybenzyl group, a nitro group, and a pyrazole ring

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl and methoxybenzyl groups. The nitro group is usually introduced through nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorobenzyl and methoxybenzyl groups may enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds, such as:

    1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine: This compound shares the fluorobenzyl and methoxybenzyl groups but has a piperazine ring instead of a pyrazole ring.

    1-(3-Ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazinediium: This compound also contains fluorobenzyl and methoxybenzyl groups but differs in its overall structure and functional groups

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-5-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4/c1-28-15-8-6-13(7-9-15)11-21-19(25)17-10-18(24(26)27)22-23(17)12-14-4-2-3-5-16(14)20/h2-10H,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPJOMWQFDGVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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